molecular formula C7H5F3N2O2 B1358237 3-Nitro-4-(trifluoromethyl)aniline CAS No. 393-80-6

3-Nitro-4-(trifluoromethyl)aniline

Cat. No.: B1358237
CAS No.: 393-80-6
M. Wt: 206.12 g/mol
InChI Key: ZDZNJYXHGWSWTN-UHFFFAOYSA-N
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Description

3-Nitro-4-(trifluoromethyl)aniline is an organic compound with the molecular formula C7H5F3N2O2. It is a yellow crystalline powder that is soluble in organic solvents such as chloroform, acetone, and methanol . This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

Target of Action

3-Nitro-4-(trifluoromethyl)aniline is an organic intermediate . It is used in the synthesis of various organic compounds, including pharmaceuticals . .

Mode of Action

The exact mode of action of this compound is not well-documented. As an organic intermediate, it is likely involved in various chemical reactions that lead to the formation of other compounds. For instance, it can be used to prepare 4-bromo-2-nitrotrifluorotoluene, an intermediate of medicine and optical waveguide materials .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, it is sensitive to moisture and light, and it should be stored in a cool, dry place . These factors could affect the compound’s stability and its effectiveness as an intermediate in chemical reactions.

Biochemical Analysis

Biochemical Properties

3-Nitro-4-(trifluoromethyl)aniline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with various enzymes and proteins, influencing their activity. For instance, it can act as an inhibitor for certain enzymes, thereby affecting the biochemical pathways they regulate . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to a decrease in enzyme activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to alterations in the expression of genes involved in metabolic pathways, thereby affecting cellular metabolism . Additionally, it can impact cell signaling pathways, leading to changes in cell function and behavior.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes or receptors. This binding can result in the inhibition or activation of these biomolecules, leading to changes in their activity . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity can decrease over time due to degradation . Long-term exposure to this compound can lead to persistent changes in cellular function, which may be observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of this compound have been associated with toxic effects, including liver and kidney damage . Threshold effects are also observed, where a certain dosage level must be reached before any noticeable effects occur.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate these pathways, influencing metabolic flux and metabolite levels . The compound can be metabolized through processes such as reduction, oxidation, and conjugation, leading to the formation of various metabolites. These metabolic pathways are crucial for understanding the overall impact of this compound on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cell, it can interact with various binding proteins, influencing its localization and accumulation. The distribution of this compound within tissues can also affect its overall biological effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may accumulate in the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and biological effects.

Preparation Methods

The synthesis of 3-Nitro-4-(trifluoromethyl)aniline typically involves the nitration of m-(trifluoromethyl)aniline. One common method includes the following steps :

    Acetylation: m-(trifluoromethyl)aniline reacts with acetyl chloride in a non-protic solvent to form m-(trifluoromethyl)phenylacetamide.

    Nitration: The acetylated product is then nitrated using a nitration mixture (nitric acid and sulfuric acid) to obtain 4-nitro-3-trifluoromethylacetanilide.

    Deprotection: The acetyl group is removed in an ethanol solution using potassium carbonate, yielding this compound.

Industrial production methods often involve similar steps but are optimized for higher yields and purity, with careful control of reaction conditions to minimize impurities and by-products .

Chemical Reactions Analysis

3-Nitro-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, iron powder, and strong oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Nitro-4-(trifluoromethyl)aniline is used in various scientific research applications :

    Pharmaceuticals: It serves as an intermediate in the synthesis of drugs, including antibacterial and antifungal agents.

    Agrochemicals: The compound is used in the development of pesticides and herbicides.

    Materials Science: It is employed in the synthesis of advanced materials, such as optical waveguide materials and dyes.

    Organic Chemistry: It acts as a reagent and building block for the synthesis of more complex organic molecules.

Comparison with Similar Compounds

3-Nitro-4-(trifluoromethyl)aniline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in different fields.

Properties

IUPAC Name

3-nitro-4-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O2/c8-7(9,10)5-2-1-4(11)3-6(5)12(13)14/h1-3H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDZNJYXHGWSWTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70586063
Record name 3-Nitro-4-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70586063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

393-80-6
Record name 3-Nitro-4-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70586063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Nitro-4-trifluoromethylaniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2,2-dimethyl-N-[3-nitro-4-(trifluoromethyl)phenyl]propanamide (45.0 g, 155.0 mmol) in 6N HCl (200 mL) was stirred at 100° C. overnight. The reaction mixture was cooled to room temperature and was carefully neutralized with solid NaHCO3 to pH=9. The reaction mixture was extracted with CH2Cl2 and dried over Na2SO4. The solvent was evaporated in vacuo to obtain the crude product 3-nitro-4-(trifluoromethyl)aniline (31.0 g, 97%), which was used directly for the next step.
Name
2,2-dimethyl-N-[3-nitro-4-(trifluoromethyl)phenyl]propanamide
Quantity
45 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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